(2-Chloro-4-fluoro-3-methoxyphenyl)(thiomorpholino)methanone
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Overview
Description
(2-Chloro-4-fluoro-3-methoxyphenyl)(thiomorpholino)methanone is a chemical compound with the molecular formula C12H13ClFNO2S and a molecular weight of 289.76 g/mol . This compound is characterized by the presence of a chloro, fluoro, and methoxy group on a phenyl ring, along with a thiomorpholino group attached to a methanone moiety .
Preparation Methods
The synthesis of (2-Chloro-4-fluoro-3-methoxyphenyl)(thiomorpholino)methanone typically involves the reaction of 2-chloro-4-fluoro-3-methoxybenzoyl chloride with thiomorpholine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
(2-Chloro-4-fluoro-3-methoxyphenyl)(thiomorpholino)methanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while the thiomorpholino group can undergo reduction to form thiomorpholine derivatives.
Scientific Research Applications
(2-Chloro-4-fluoro-3-methoxyphenyl)(thiomorpholino)methanone has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2-Chloro-4-fluoro-3-methoxyphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
(2-Chloro-4-fluoro-3-methoxyphenyl)(thiomorpholino)methanone can be compared with similar compounds such as:
(2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone: This compound has a morpholino group instead of a thiomorpholino group, which may result in different chemical and biological properties.
(2-Chloro-4-fluoro-3-methoxyphenyl)(piperidino)methanone:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(2-chloro-4-fluoro-3-methoxyphenyl)-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO2S/c1-17-11-9(14)3-2-8(10(11)13)12(16)15-4-6-18-7-5-15/h2-3H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLXIFUDJNEIKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)C(=O)N2CCSCC2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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